Boc-Orn(Fmoc)-OH

Descripción general

Descripción

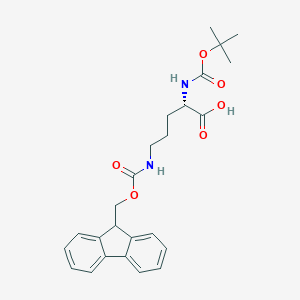

Boc-Orn(Fmoc)-OH, también conocido como Nα-(terc-butoxicarbonil)-Nδ-(9-fluorenilmetoxicarbonil)-L-ornitina, es un derivado del aminoácido ornitina. Este compuesto se utiliza comúnmente en la síntesis de péptidos, particularmente en la síntesis de péptidos en fase sólida (SPPS). La presencia de ambos grupos protectores terc-butoxicarbonil (Boc) y 9-fluorenilmetoxicarbonil (Fmoc) permite reacciones de desprotección y acoplamiento selectivas, lo que lo convierte en una herramienta valiosa en la síntesis de péptidos complejos.

Mecanismo De Acción

El mecanismo de acción de Boc-Orn(Fmoc)-OH implica principalmente su papel como aminoácido protegido en la síntesis de péptidos. Los grupos protectores (Boc y Fmoc) previenen reacciones secundarias no deseadas durante el proceso de síntesis. La eliminación selectiva de estos grupos permite el ensamblaje paso a paso de péptidos con alta precisión. Los objetivos moleculares y las vías involucradas están relacionados con los péptidos específicos que se están sintetizando y sus actividades biológicas posteriores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Boc-Orn(Fmoc)-OH generalmente implica la protección de los grupos amino y carboxilo de la ornitina. El proceso comienza con la protección del grupo α-amino usando el grupo Boc. Esto es seguido por la protección del grupo δ-amino con el grupo Fmoc. Las condiciones de reacción a menudo implican el uso de solventes como la dimetilformamida (DMF) y reactivos como la diisopropilcarbodiimida (DIC) y la hidroxi-benzotriazol (HOBt) para facilitar las reacciones de acoplamiento .

Métodos de producción industrial

En un entorno industrial, la producción de this compound sigue rutas sintéticas similares pero a una escala mayor. El uso de sintetizadores de péptidos automatizados y técnicas de alto rendimiento permite la producción eficiente de este compuesto. El proceso involucra pasos de purificación rigurosos, incluyendo cristalización y cromatografía, para asegurar la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Boc-Orn(Fmoc)-OH experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de desprotección: El grupo Boc se puede eliminar usando ácido trifluoroacético (TFA), mientras que el grupo Fmoc se puede eliminar usando una base como la piperidina.

Reacciones de acoplamiento: El compuesto puede participar en la formación del enlace peptídico a través de reacciones con otros aminoácidos o fragmentos de péptidos.

Reactivos y condiciones comunes

Desprotección: TFA para la eliminación de Boc y piperidina para la eliminación de Fmoc.

Acoplamiento: DIC y HOBt se utilizan comúnmente para activar el grupo carboxilo para la formación del enlace peptídico.

Principales productos formados

Los productos primarios formados a partir de estas reacciones son péptidos con secuencias específicas, donde this compound sirve como un bloque de construcción. Los pasos de desprotección producen grupos amino libres que pueden reaccionar posteriormente para formar enlaces peptídicos .

Aplicaciones Científicas De Investigación

Boc-Orn(Fmoc)-OH se utiliza ampliamente en la investigación científica, particularmente en los campos de:

Química: Se utiliza en la síntesis de péptidos y proteínas complejos.

Biología: Ayuda en el estudio de las interacciones proteína-proteína y las relaciones enzima-sustrato.

Medicina: Se utiliza en el desarrollo de fármacos y agentes terapéuticos basados en péptidos.

Comparación Con Compuestos Similares

Compuestos similares

Nα-(terc-butoxicarbonil)-L-ornitina (Boc-Orn-OH): Carece de la protección Fmoc en el grupo δ-amino.

Nδ-(9-fluorenilmetoxicarbonil)-L-ornitina (Fmoc-Orn-OH): Carece de la protección Boc en el grupo α-amino.

Singularidad

Boc-Orn(Fmoc)-OH es único debido a la presencia de ambos grupos protectores Boc y Fmoc, lo que permite una mayor flexibilidad y control en la síntesis de péptidos. Esta estrategia de protección dual permite la desprotección y el acoplamiento selectivos de grupos amino específicos, facilitando la síntesis de péptidos complejos y de alta pureza .

Actividad Biológica

Boc-Orn(Fmoc)-OH, or Nα-Fmoc-Nδ-Boc-L-ornithine, is an amino acid derivative widely used in peptide synthesis and biological research. This compound is characterized by its dual protection strategy, which enhances its stability and reactivity in various biochemical applications. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and related research findings.

This compound is an ornithine derivative featuring both a Fmoc (9-fluorenylmethyloxycarbonyl) and a Boc (tert-butoxycarbonyl) protecting group. These modifications are crucial for its use in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and subsequent reactions.

1. Peptide Synthesis

This compound serves as a versatile building block in peptide synthesis. Its incorporation into peptides can enhance stability and influence biological activity. For example, it has been used to introduce ornithine residues into various peptide sequences, which can affect the conformation and function of the resulting peptides.

2. Cell Permeability Enhancement

Research indicates that peptides containing this compound exhibit improved cell permeability compared to their unconjugated counterparts. This property is particularly beneficial for drug delivery systems where cellular uptake is critical .

3. Antimicrobial Activity

Studies have shown that ornithine-containing peptides demonstrate antimicrobial properties. The presence of metal ions, such as Cu(II) and Ni(II), can enhance these activities by forming chelates that increase the bioavailability of the peptide .

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

- Metal Ion Coordination : The ability of ornithine to coordinate with metal ions enhances the stability and activity of peptides in biological systems.

- Cell Membrane Interaction : Peptides containing this compound can interact with cell membranes more effectively, facilitating transport into cells.

- Influence on Protein Structure : The incorporation of ornithine can induce specific conformational changes in proteins, potentially enhancing their functional properties.

Case Studies

- Siderophore Synthesis :

- Antimicrobial Peptide Development :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 242.25 g/mol |

| Solubility | Poorly soluble in water |

| Log P (octanol-water) | 3.04 |

| Bioavailability Score | 0.56 |

Propiedades

IUPAC Name |

(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6/c1-25(2,3)33-24(31)27-21(22(28)29)13-8-14-26-23(30)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWACZYMHWWEK-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583405 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150828-96-9 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the specific advantage of using Boc-Orn(Fmoc)-OH in the synthesis of peptides containing the unnatural amino acid Orn(i-PrCO-Hao)?

A1: this compound offers a strategic advantage in incorporating the Orn(i-PrCO-Hao) residue at the N-terminus of a peptide. This method bypasses the need to synthesize Fmoc-Orn(i-PrCO-Hao)-OH, which can be a more complex procedure. Instead, this compound is incorporated as the penultimate amino acid during solid-phase peptide synthesis. After deprotection of the Fmoc group, the final amino acid, i-PrCO-Hao-OH, can be coupled to the N-terminus using standard coupling reagents like DIC and HOAt. [] This streamlined approach simplifies the synthesis of peptides with N-terminal Orn(i-PrCO-Hao) modifications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.